

AZD0449: A Comparative Guide to a Novel Inhaled JAK1 Inhibitor

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Compound of Interest

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This guide provides an objective comparison of the performance of AZD0449, a selective Janus kinase 1 (JAK1) inhibitor, with alternative approaches, supported by reproducible experimental data. AZD0449 has been investigated for the treatment of asthma by targeting the inflammatory pathways central to its pathogenesis.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AZD0449.

Table 1: In Vitro Potency and Selectivity of AZD0449

Target	IC50 (nM)	Selectivity vs. JAK1
JAK1	2.4	-
JAK2	>1000-fold	>1000x
JAK3	>1000-fold	>1000x
TYK2	>1000-fold	>1000x
Other Kinases (over 300)	10 to 100-fold selectivity for JAK1	>10x

Data sourced from in vitro kinase assays.[\[4\]](#)

Table 2: Preclinical Pharmacokinetics of AZD0449 in Rats (Single Intratracheal Dose)

Parameter	Value
Lung Deposited Dose	52 µg/kg
Terminal Lung Half-life	34 hours
Systemic Exposure	Low

Pharmacokinetic parameters were determined following a single intratracheal administration in rats.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Preclinical Efficacy of AZD0449 in a Rat Model of Allergic Asthma

Efficacy Endpoint	Result
Lung Eosinophilia	Inhibition
Late Asthmatic Response	Reduction
STAT3 and STAT5 Phosphorylation in Lung Tissue	Inhibition

Efficacy was assessed in an ovalbumin (OVA)-challenged rat model.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

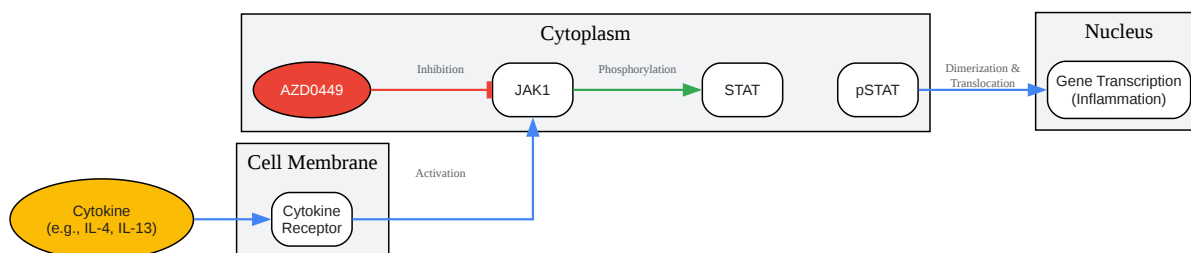
Table 4: Phase 1 Clinical Trial Data for Inhaled AZD0449

Parameter	Observation
Safety and Tolerability	No drug-related safety concerns emerged.[7][8]
Systemic Exposure	Low and dose-proportional.[7][8]
Plasma Elimination	Partly absorption-limited, suggesting lung retention.[7][8]
Anti-inflammatory Effect (FeNO reduction)	No significant effect at doses evaluated (1.2–5.0 mg).[7][8]
Systemic Target Engagement (pSTAT6 suppression)	No significant suppression.[7][8]

Data from a randomized, single-blind, placebo-controlled Phase 1 study in healthy volunteers and patients with mild asthma (NCT03766399).[7][8][9]

Signaling Pathway and Mechanism of Action

AZD0449 is a selective inhibitor of JAK1, a key enzyme in the signaling pathways of multiple cytokines implicated in the pathogenesis of asthma.[1][2][3] These include interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[1][2][3][10] By blocking JAK1, AZD0449 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transducing the cytokine signal to the nucleus to regulate gene transcription involved in inflammation.[1][2][4][5] Preclinical studies have demonstrated that AZD0449 inhibits the phosphorylation of STAT3, STAT5, and STAT6.[5][6]



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Caption: Mechanism of action of AZD0449 in inhibiting JAK1-STAT signaling.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of AZD0449 on JAK enzymes was determined using enzymatic assays. The selectivity was further assessed by screening against a panel of over 300 other kinases.

Preclinical In Vivo Asthma Model

- **Animal Model:** Ovalbumin (OVA)-sensitized Brown Norway rats were used to model allergic asthma.
- **Dosing:** AZD0449 was administered intratracheally prior to OVA challenge.
- **Pharmacokinetics:** Plasma and lung concentrations of AZD0449 were measured at various time points after a single intratracheal dose to determine its pharmacokinetic profile.
- **Target Engagement:** The phosphorylation levels of STAT3 and STAT5 in lung tissue were measured to confirm that AZD0449 was engaging its target in the desired location.
- **Efficacy Assessment:** Efficacy was evaluated by measuring the extent of lung inflammation (specifically eosinophil count) and the late asthmatic response.^{[1][2][5][6]}

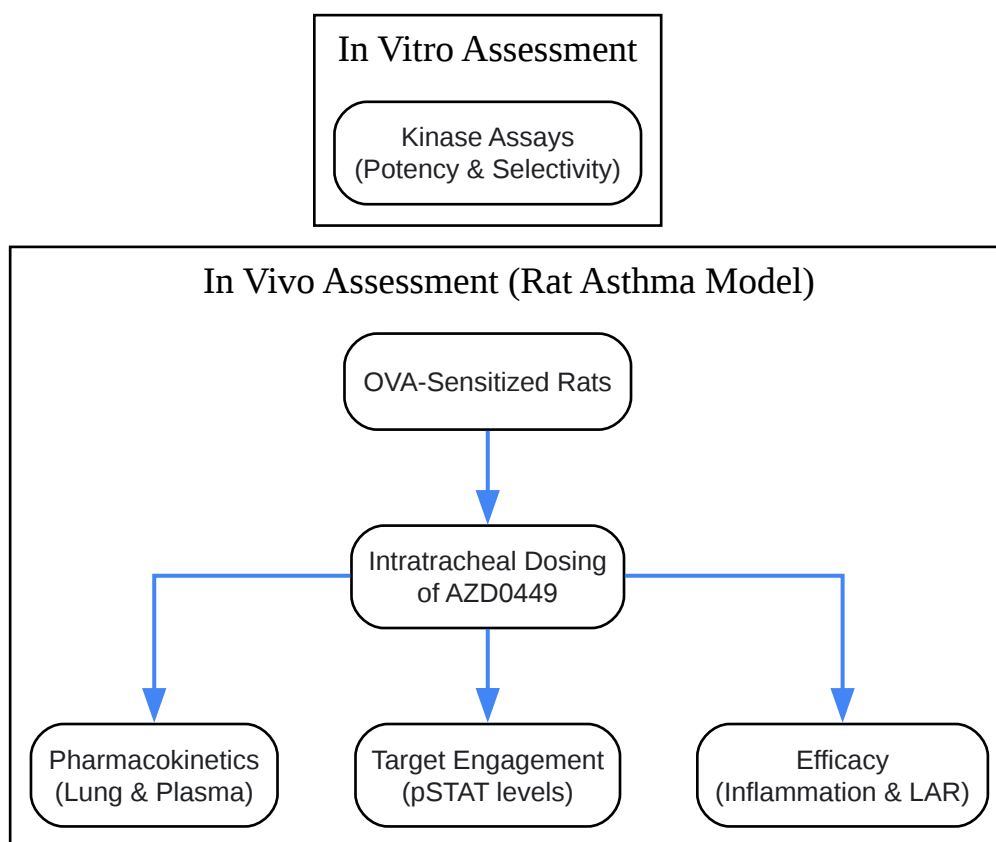
Phase 1 Clinical Trial (NCT03766399)

- **Study Design:** A randomized, single-blind, placebo-controlled, three-part study involving single and multiple ascending doses of AZD0449.^{[7][8][11]}
- **Participants:** The study included healthy volunteers and patients with mild asthma.^{[7][8][11]}
- **Administration:** AZD0449 was administered via inhalation (nebulizer or dry powder inhaler) and intravenously.^{[7][8][11]}
- **Assessments:**

- Safety and Tolerability: Monitored throughout the study.[7][8][11]
- Pharmacokinetics: Plasma concentrations of AZD0449 were measured to assess systemic exposure.[7][8][11]
- Pharmacodynamics: The anti-inflammatory effect was measured by the fractional exhaled nitric oxide (FeNO), and systemic target engagement was assessed by the phosphorylation of STAT6.[7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of AZD0449.



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Caption: Preclinical experimental workflow for AZD0449.

Comparison with Alternatives

AZD0449 represents a targeted approach to asthma treatment compared to broader anti-inflammatory agents like inhaled corticosteroids (ICS).[7][8] As a selective JAK1 inhibitor, it is designed to specifically block the signaling of key cytokines involved in asthma, potentially offering benefits for patients with incomplete responses to ICS.[7][8]

In preclinical studies, AZD0449 was characterized alongside another potent and selective JAK1 inhibitor, AZD4604. Both compounds demonstrated efficacy in the rat asthma model.[1][2][3][5] A key difference noted was the longer terminal lung half-life of AZD0449 (34 hours) compared to AZD4604 (5 hours), suggesting the potential for once-daily dosing with AZD0449.[1][2][3]

The Phase 1 clinical trial results for AZD0449 showed good safety and tolerability with low systemic exposure, which is a desirable characteristic for an inhaled therapy.[7][8] However, at the doses tested, a significant anti-inflammatory effect or systemic target engagement was not observed.[7][8] This highlights the challenge of translating preclinical efficacy to clinical outcomes and the importance of dose selection in clinical development.

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